2-Ethyl-4,5,6,7-tetrahydro-1H-indole
Overview
Description
2-Ethyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole can be achieved through several methods. One common approach involves the condensation of 4,5,6,7-tetrahydroindole with ethylating agents under controlled conditions. For instance, the reaction of 4,5,6,7-tetrahydroindole with ethyl iodide in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at different positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions include various substituted indoles and fully saturated indole derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
2-Ethyl-4,5,6,7-tetrahydro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable indole core.
Mechanism of Action
The mechanism by which 2-Ethyl-4,5,6,7-tetrahydro-1H-indole exerts its effects involves interactions with various molecular targets. The indole core can interact with biological receptors, enzymes, and nucleic acids, influencing cellular pathways. For instance, it can bind to serotonin receptors, modulating neurotransmitter activity .
Comparison with Similar Compounds
4,5,6,7-Tetrahydroindole: Lacks the ethyl group but shares the tetrahydroindole core.
2-Methyl-4,5,6,7-tetrahydro-1H-indole: Similar structure with a methyl group instead of an ethyl group.
Indole: The parent compound without the tetrahydro modification.
Uniqueness: 2-Ethyl-4,5,6,7-tetrahydro-1H-indole is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic and medicinal applications .
Properties
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h7,11H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHCRFARFOPQFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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